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Compound of Interest

Compound Name: 8-Methylquinolin-4(1H)-one

Cat. No.: B1316467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic
compound 8-Methylquinolin-4(1H)-one, also known as 4-hydroxy-8-methylquinoline. Due to
the limited availability of a comprehensive, publicly accessible dataset for this specific
molecule, this guide synthesizes information from analogous compounds and general
principles of spectroscopic analysis for quinolinone derivatives. It aims to serve as a valuable
resource for researchers in medicinal chemistry and drug development by providing expected
spectral characteristics and detailed experimental protocols.

Chemical Structure and Properties

8-Methylquinolin-4(1H)-one is a derivative of quinoline, featuring a methyl group at the 8th
position and a ketone group at the 4th position. This structure exists in tautomeric equilibrium
with its enol form, 4-hydroxy-8-methylquinoline. The quinolinone scaffold is a "privileged
structure” in medicinal chemistry, appearing in numerous natural products and synthetic
compounds with a wide range of biological activities.

Molecular Formula: C10HsNO Molecular Weight: 159.19 g/mol

Spectroscopic Data

While a complete, experimentally verified dataset for 8-Methylquinolin-4(1H)-one is not
readily available in the public domain, the following tables summarize the expected
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spectroscopic characteristics based on data from closely related analogs and established
spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals for the
aromatic protons on the quinolinone ring system and the methyl group. The chemical shifts are
influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of
the fused benzene ring.

Table 1: Predicted *H NMR Chemical Shifts for 8-Methylquinolin-4(1H)-one

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H2 7.8-8.2 d

H3 6.2-6.5 d

H5 75-7.8 d

H6 7.2-75 t

H7 70-73 d

8-CHs 24-27 S

N-H 11.0-12.0 brs

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual
values may vary depending on the solvent and experimental conditions.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will provide information on the carbon
framework of the molecule. The carbonyl carbon is expected to have the most downfield
chemical shift.

Table 2: Predicted 3C NMR Chemical Shifts for 8-Methylquinolin-4(1H)-one
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Carbon Predicted Chemical Shift (ppm)
Cc2 140 - 145
C3 110-115
C4 175 -180
C4a 120 - 125
C5 125-130
C6 120 - 125
Cc7 130 - 135
C8 135-140
C8a 145 - 150
8-CHs 15-20

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual

values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 8-Methylquinolin-4(1H)-one will be characterized by absorption bands

corresponding to the vibrations of its functional groups.

Table 3: Key IR Absorption Bands for 8-Methylquinolin-4(1H)-one
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Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch 3200 - 3400 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=0 Stretch (Amide) 1640 - 1680 Strong

C=C Stretch (Aromatic) 1550 - 1620 Medium to Strong
C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 8-Methylquinolin-4(1H)-one, the molecular ion peak [M]* should be
observed at m/z 159.

Table 4: Expected Mass Spectral Fragmentation for 8-Methylquinolin-4(1H)-one

m/z Fragment

159 [M]*

131 M- COJ*

130 [M - CHOJ*

103 [M - CO - HCNJ*

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
quinolinone derivatives like 8-Methylquinolin-4(1H)-one.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of the 8-Methylquinolin-4(1H)-one sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3)
in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently vortex to ensure a homogenous solution.
Instrumentation and Data Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better spectral resolution.

e 'HNMR:
o Pulse Program: A standard single-pulse experiment (e.g., zg30).
o Number of Scans: 16 to 64, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
o Number of Scans: 1024 or more, due to the low natural abundance of *3C.

o Relaxation Delay: 2 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of
dry potassium bromide (KBr) in an agate mortar and pestle.
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o Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000 to 400 cm™1,

Resolution: 4 cm~1.

A background spectrum of the empty sample compartment should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent
(e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Electron lonization - EI):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

lonization Energy: Typically 70 eV.

Mass Range: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 50-300).

The sample can be introduced via a direct insertion probe or through a gas chromatograph
(GC-MS).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 8-Methylquinolin-4(1H)-one.
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Synthesis & Purification
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1316467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

